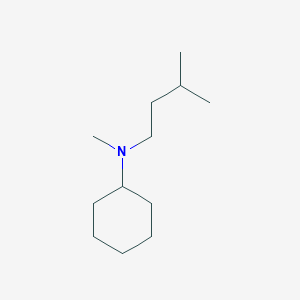
N-Methyl-N-(3-methylbutyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-methylbutyl)cyclohexanamine: is an organic compound with the molecular formula C11H23N and a molecular weight of 169.3070 g/mol . It belongs to the class of aliphatic amines and is characterized by the presence of a cyclohexane ring substituted with an N-methyl and an N-(3-methylbutyl) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One of the primary methods for synthesizing cyclohexylamine derivatives involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. This method can be adapted to introduce the N-methyl and N-(3-methylbutyl) groups.
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This reaction can be modified to include the desired substituents.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methyl-N-(3-methylbutyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or amides
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of corrosion inhibitors and other industrial additives.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
N-Methylcyclohexylamine: Similar structure but lacks the N-(3-methylbutyl) group.
N-(3-Methylbutyl)cyclohexylamine: Similar structure but lacks the N-methyl group.
Uniqueness: N-Methyl-N-(3-methylbutyl)cyclohexanamine is unique due to the presence of both N-methyl and N-(3-methylbutyl) groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
87876-70-8 |
|---|---|
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
N-methyl-N-(3-methylbutyl)cyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3 |
Clé InChI |
BBELDDOKPRAJKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


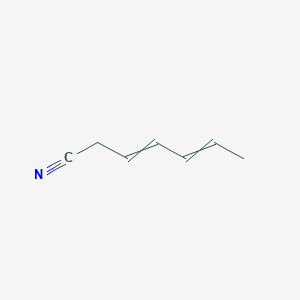
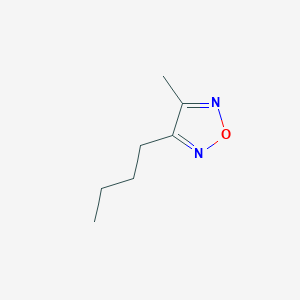

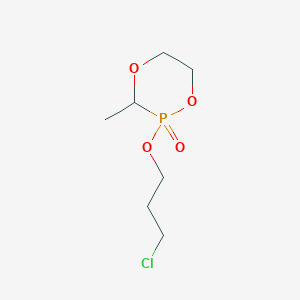
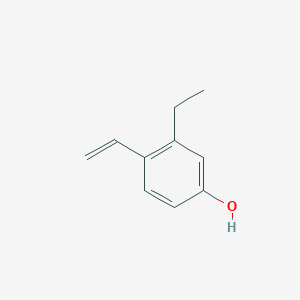
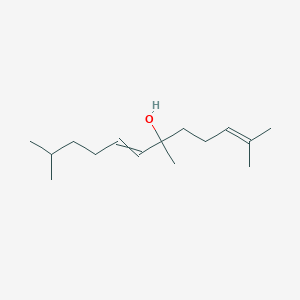
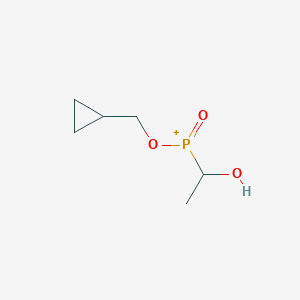
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
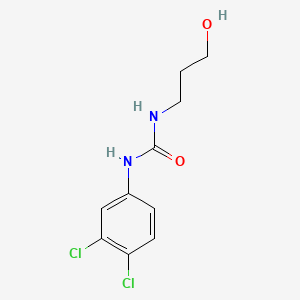
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
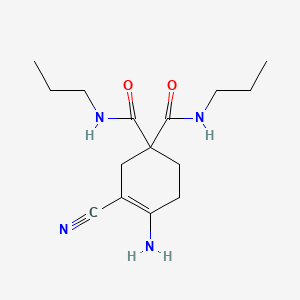
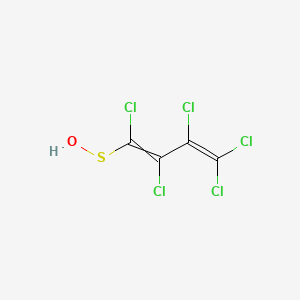
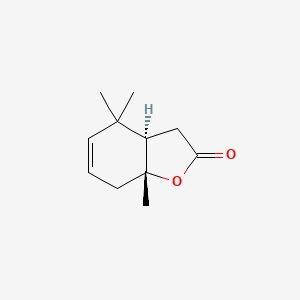
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
